molecular formula C9H12BrNO2S B14892851 n-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide

n-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide

Cat. No.: B14892851
M. Wt: 278.17 g/mol
InChI Key: KHBANVJOJANEDV-UHFFFAOYSA-N
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Description

N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide is an organic compound that features a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide can be achieved through a series of chemical reactions. One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with N-methyl-2-methoxyacetamide in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-methoxy-N-methylacetamide
  • N-(4-Bromothiophen-2-yl)-2-chloroacetamide
  • N-(4-Bromothiophen-2-yl)-2-methoxyacetamide

Uniqueness

N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylacetamide

InChI

InChI=1S/C9H12BrNO2S/c1-11(9(12)5-13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3

InChI Key

KHBANVJOJANEDV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)COC

Origin of Product

United States

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